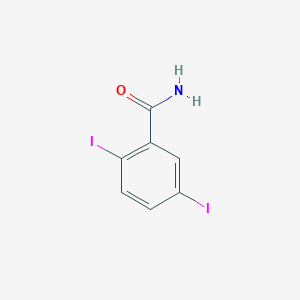

2,5-Diiodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5I2NO |

|---|---|

Molecular Weight |

372.93 g/mol |

IUPAC Name |

2,5-diiodobenzamide |

InChI |

InChI=1S/C7H5I2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) |

InChI Key |

DKMYXCUHBLFEDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)I |

Origin of Product |

United States |

Foundational & Exploratory

The 2,5-Diiodo Motif: A Gateway Architecture in Medicinal Chemistry

The following technical guide details the strategic application of the 2,5-diiodo substitution pattern in modern drug discovery. This guide moves beyond basic structural description to position the motif as a high-value "molecular pivot"—critical for both diversity-oriented synthesis (DOS) and halogen bond (XB) driven rational design .

Executive Summary

In the high-stakes environment of lead optimization, the 2,5-diiodo substitution pattern (particularly on 5-membered heterocycles like thiophene, imidazole, and furan) serves as a dual-function technology. It is not merely a chemical feature but a synthetic logic gate .

-

Synthetic Utility: It enables the rapid construction of non-symmetrical libraries via site-selective cross-coupling (iterative Suzuki/Sonogashira sequences).

-

Pharmacological Utility: It acts as a premier donor for Halogen Bonding (XB) , a non-covalent interaction increasingly exploited to target "undruggable" pockets or stabilize crystal forms.

Part 1: The Synthetic Engine – Regioselective Functionalization

The primary value of the 2,5-diiodo motif lies in its ability to break symmetry. Unlike symmetrical di-bromo or di-chloro scaffolds, di-iodo precursors possess a unique susceptibility to oxidative addition that can be fine-tuned by ligand steric bulk and electronic environment.

The "Iterative Coupling" Strategy

The 2,5-diiodo core allows for the sequential introduction of two different pharmacophores (

Mechanism of Selectivity: In 2,5-diiodoheterocycles (e.g., 2,5-diiodothiophene), the C2 and C5 positions are chemically equivalent due to symmetry. However, once the first cross-coupling event occurs, the electronic nature of the ring changes.

-

Step 1 (Symmetry Breaking): The first oxidative addition is statistically controlled but can be guided by stoichiometry (using 1.0 equiv of boronic acid).

-

Step 2 (Electronic Differentiation): The newly installed group (

) alters the electron density at the remaining C-I bond, often deactivating it or sterically hindering it, which prevents "over-coupling" to the bis-product if conditions are controlled.

Protocol 1: Site-Selective Mono-Suzuki Coupling

Use Case: Synthesizing a non-symmetrical 2-aryl-5-heteroaryl thiophene scaffold.

Reagents:

-

Substrate: 2,5-Diiodothiophene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv, aqueous) -

Solvent: DME/Water or Toluene/Ethanol/Water (degassed).

Step-by-Step Methodology:

-

Degassing (Critical): Oxygen promotes homocoupling of the boronic acid. Sparge solvents with Argon for 30 minutes.

-

Addition Sequence: Charge the reaction vessel with 2,5-diiodothiophene and catalyst first. Stir for 5 minutes to ensure catalyst dispersion.

-

Controlled Addition: Add the arylboronic acid and base.

-

Thermal Activation: Heat to 60°C (mild heat). Note: High temperatures (>80°C) increase the risk of bis-coupling (disubstitution).

-

Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the diiodo peak and the emergence of the mono-iodo intermediate. Stop reaction immediately upon consumption of starting material to preserve the second iodine handle.

-

Purification: The remaining iodine at C5 is labile. Avoid silica gel with high acidity; use neutral alumina or buffered silica if possible.

Technical Insight: The remaining iodine atom in the mono-coupled product is more reactive toward oxidative addition than a bromine or chlorine would be. This makes the intermediate a "loaded spring," ready for a second, different coupling reaction under milder conditions.

Part 2: The Structural Probe – Halogen Bonding (XB)

Once incorporated into a drug candidate, the iodine atoms in a 2,5-diiodo motif are not inert steric placeholders. They are active Sigma-Hole Donors .

The Sigma-Hole Concept

Iodine is large and polarizable. When bonded to an electron-withdrawing core (like a heteroaromatic ring), the electron density is pulled away from the iodine along the C-I bond axis.

-

Result: A region of positive electrostatic potential develops on the tip of the iodine atom (the

-hole). -

Interaction: This positive hole interacts attractively with nucleophiles (Lewis bases) such as backbone carbonyl oxygens, nitrogen atoms in histidine, or water molecules in the binding pocket.

2,5-Diiodo Specifics in Binding

The 2,5-substitution pattern creates a linear directional vector for these interactions.

-

Geometry: The C-I···Nucleophile angle prefers to be near 180°.

-

Potency: Iodine forms the strongest halogen bonds (I > Br > Cl >> F).

-

Application: Use 2,5-diiodo substitutions to replace hydrogen bond donors/acceptors in lead optimization to alter lipophilicity while maintaining specific directional binding.

Part 3: Visualization of Workflows

Diagram 1: Iterative Diversity-Oriented Synthesis

This diagram illustrates the logic flow of transforming a 2,5-diiodo precursor into a complex drug scaffold.

Caption: Iterative cross-coupling workflow utilizing the 2,5-diiodo motif to generate non-symmetrical bioactive libraries.

Diagram 2: Halogen Bonding Interaction Map

This diagram details the mechanistic interaction between the 2,5-diiodo motif and a biological target.

Caption: Mechanism of Halogen Bonding (XB) where the 2,5-diiodo sigma-hole targets nucleophilic protein residues.

Part 4: Quantitative Data & Comparison

The following table compares the 2,5-diiodo motif against other common halogenated precursors in terms of reactivity and structural properties.

| Feature | 2,5-Diiodo (I) | 2,5-Dibromo (Br) | 2,5-Dichloro (Cl) | Impact on Drug Discovery |

| C-X Bond Energy | Weakest (~57 kcal/mol) | Moderate (~66 kcal/mol) | Strong (~81 kcal/mol) | Iodine allows oxidative addition under mildest conditions. |

| XB Donor Strength | High (Deep | Moderate | Low/Negligible | Iodine is the superior choice for designing specific binding interactions. |

| Lipophilicity ( | High (+1.[1]12) | Moderate (+0.86) | Moderate (+0.71) | Diiodo significantly increases logP, aiding membrane permeability but risking solubility. |

| Metabolic Stability | Low (Deiodination risk) | Moderate | High | Diiodo motifs often require metabolic blocking (e.g., steric shielding) to prevent rapid clearance. |

Part 5: Experimental Validation (Self-Validating Protocol)

To ensure the integrity of the 2,5-diiodo intermediate during synthesis, the following TLC/MS Validation Loop is recommended.

-

Baseline: Run a TLC of the pure 2,5-diiodo starting material in Hexanes/EtOAc (9:1). It should have a high

(non-polar). -

Reaction Check: Spot the reaction mixture.

-

Spot A: Starting Material (Di-iodo).

-

Spot B: Reaction Mix.[2]

-

Spot C: Co-spot.

-

-

Visualization: Use UV (254 nm). Iodine-carbon bonds often quench fluorescence strongly.

-

The "Mono" Indicator: The mono-coupled product will typically appear at a lower

than the di-iodo precursor (due to the polarity of the added aryl/heteroaryl group) but higher than the bis-coupled byproduct. -

MS Confirmation: In Mass Spectrometry, the 2,5-diiodo precursor shows a distinct isotopic pattern (Iodine is monoisotopic, but the loss of 127 mass units is characteristic). The mono-product will show a single Iodine mass defect.

References

-

Ragusa, A. C., et al. (2022). "2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering." Crystal Growth & Design.

-

Petkov, V. (2025). "Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions." Concordia University Research Repository.

-

Thermo Scientific Chemicals. "2,5-Diiodo-1-methylimidazole Product Specifications." Fisher Scientific.

-

Dutta, A. K., et al. (2001).[3] "Rational design and synthesis of novel 2,5-disubstituted piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters.

-

Kukula-Koch, W., et al. (2024).[4] "Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents." Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling conditions for 2,5-diiodobenzamide

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of Arylated Benzamides from 2,5-Diiodobenzamide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2,5-diiodobenzamide. This substrate presents unique challenges and opportunities in synthetic chemistry, including the potential for selective mono- or di-arylation. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental procedures for researchers in pharmaceutical and materials science. The guide is designed to empower scientists to rationally design, optimize, and execute these powerful C-C bond-forming reactions, leading to the efficient synthesis of complex molecular architectures.

Introduction: The Synthetic Challenge and Opportunity

2,5-Disubstituted benzamides are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as one of the most versatile and widely adopted methods for forming carbon-carbon bonds, particularly in the synthesis of biaryls.[1][2] The reaction's appeal lies in its high functional group tolerance, the commercial availability of a vast library of boronic acids, and the generally mild reaction conditions.[3]

The substrate at the core of this guide, 2,5-diiodobenzamide, offers two reactive sites for coupling. The carbon-iodine bonds are the most reactive among aryl halides for the crucial oxidative addition step in the catalytic cycle (I >> Br > OTf >> Cl).[4] However, the presence of two identical halogens introduces a significant challenge: controlling selectivity. Depending on the desired target molecule, chemists may aim for either a selective mono-arylation or an exhaustive di-arylation. Research on symmetric dihalobenzenes has shown that di-iodinated substrates have a strong intrinsic preference for double coupling, even when the boronic acid is the limiting reagent.[5] This guide will address strategies to navigate this challenge and control the reaction outcome.

The Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[2]

Key Steps in the Catalytic Cycle:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into one of the carbon-iodine bonds of the 2,5-diiodobenzamide. This is often the rate-determining step and results in a Pd(II) complex. The electron-withdrawing nature of the benzamide substituent can accelerate this step compared to electron-neutral or electron-rich aryl halides.

-

Transmetalation: For this step to occur, the boronic acid partner must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex.[6] This boronate complex then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

After the first coupling, the resulting mono-arylated product can re-enter the cycle and undergo a second oxidative addition at the remaining C-I bond, leading to the di-arylated product.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Practical Guide

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of reaction parameters. For a substrate like 2,5-diiodobenzamide, these choices will dictate not only the yield but also the selectivity between mono- and di-coupled products.

| Parameter | Recommendation | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) or Pd(dppf)Cl₂ (0.5-5 mol%) | Pd(PPh₃)₄ is a reliable choice, entering the cycle directly as Pd(0). Pd(dppf)Cl₂ is often more stable and effective for a broader range of substrates, including those that are sterically hindered or electronically deactivated.[8] For particularly challenging couplings, modern catalysts with bulky, electron-rich phosphine ligands may offer improved performance.[9][10] |

| Ligand | (If using a Pd source like Pd(OAc)₂) SPhos, XPhos, or P(t-Bu)₃ | For Pd(II) precatalysts, an external ligand is required. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps, which can improve yields and turnover numbers, especially for less reactive coupling partners.[11] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are generally preferred. K₃PO₄ is highly effective in many systems. Cs₂CO₃ is more soluble in organic solvents and its larger cation can promote higher reactivity. The choice of base is critical to avoid side reactions like protodeboronation of the boronic acid.[12] |

| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | A biphasic system is typical. The organic solvent solubilizes the aryl halide and catalyst, while water is required to dissolve the inorganic base.[2] Dioxane and THF are common choices. Degassing the solvent thoroughly before use is critical to prevent oxidative degradation of the Pd(0) catalyst.[13] |

| Temperature | 80-110 °C | Most Suzuki couplings require heating to drive the reaction to completion. The optimal temperature should be determined empirically, often starting around 80-90 °C and increasing if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times.[3] |

| Stoichiometry | Mono-coupling: 0.9-1.0 eq. Boronic Acid. Di-coupling: 2.2-2.5 eq. Boronic Acid. | This is the primary handle for controlling selectivity. For mono-coupling, using the boronic acid as the limiting reagent is essential, though some di-coupling is often unavoidable with di-iodides.[5] For di-coupling, a slight excess of the boronic acid ensures full conversion. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Protocol 4.1: General Procedure for Di-Arylation of 2,5-Diiodobenzamide

This protocol is optimized for achieving a high yield of the doubly coupled product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 9. wwjmrd.com [wwjmrd.com]

- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nva.sikt.no [nva.sikt.no]

- 13. mdpi.com [mdpi.com]

Application Note: Regioselective Sonogashira Coupling of 2,5-Diiodobenzamide

This Application Note details the protocols for the site-selective and exhaustive Sonogashira cross-coupling of 2,5-diiodobenzamide . This scaffold is a critical intermediate in the synthesis of isoquinolin-1(2H)-ones, PARP inhibitors, and functionalized molecular wires.

The presence of two chemically distinct iodine atoms—one ortho (C2) and one meta (C5) to the amide group—presents a unique opportunity for regioselective functionalization. This guide provides validated workflows to control this selectivity based on steric and electronic differentiation.

Introduction & Mechanistic Rationale

The Substrate Challenge

2,5-Diiodobenzamide contains two electrophilic sites for Palladium-catalyzed oxidative addition. Successful method development requires understanding the competing forces at these positions:

-

C2-Iodine (Ortho): Located ortho to the electron-withdrawing amide group.

-

C5-Iodine (Meta): Located meta to the amide.

The Selectivity Rule

In standard Sonogashira conditions using bulky phosphine ligands (e.g., PPh3), steric factors dominate . Consequently, the C5-position reacts preferentially , leaving the C2-iodine intact. This allows for the isolation of 5-alkynyl-2-iodobenzamides , which can subsequently undergo a second coupling or cyclization (e.g., to isoquinolinones) at the C2 position.

Experimental Protocols

Protocol A: C5-Selective Mono-Coupling

Target: 5-Alkynyl-2-iodobenzamide

This protocol utilizes mild conditions and steric control to functionalize the C5 position exclusively.

Reagents & Materials

-

Substrate: 2,5-Diiodobenzamide (1.0 equiv)

-

Alkyne: Terminal alkyne (1.05 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

-

Co-Catalyst: Copper(I) iodide [CuI] (1-2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) [anhydrous, degassed] or THF/Et₃N (1:1 mixture)

Step-by-Step Methodology

-

Setup: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add 2,5-diiodobenzamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv) to the flask.

-

Degassing: Evacuate and backfill with inert gas (3 cycles).

-

Solvent Addition: Add anhydrous degassed Et₃N (concentration ~0.1 M relative to substrate). If solubility is poor, use THF/Et₃N (1:1).

-

Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise via syringe at room temperature (25 °C).

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Do not heat. Heating increases the risk of bis-coupling (C2 reaction).

-

Monitoring: Monitor by TLC or LC-MS. The mono-coupled product usually has a distinct Rf between the starting material and the bis-coupled byproduct.

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75–90% (Mono-coupled product).

Protocol B: Exhaustive Bis-Coupling

Target: 2,5-Bis(alkynyl)benzamide

To functionalize the hindered C2 position, higher temperatures and more active catalytic species are required.

Reagents & Materials

-

Substrate: 2,5-Diiodobenzamide (1.0 equiv)

-

Alkyne: Terminal alkyne (2.5 – 3.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Base: Diisopropylamine (DIPA) or Et₃N

-

Solvent: DMF or DMSO (for higher boiling point)

Step-by-Step Methodology

-

Setup: Use a sealed pressure tube or Schlenk flask under Argon.

-

Charging: Combine substrate, catalyst, and CuI.[3]

-

Solvent/Base: Add DMF and DIPA (ratio 3:1).

-

Alkyne Addition: Add excess alkyne (3.0 equiv).

-

Reaction: Heat to 80–100 °C for 12–24 hours.

-

Critical: The C2 position requires thermal energy to overcome the steric barrier of the amide group.

-

-

Workup: Pour into water/brine mixture and extract with EtOAc (x3). Wash organic layers extensively with water to remove DMF.

-

Purification: Recrystallization or chromatography.

Reaction Pathway Visualization

The following diagram illustrates the regioselective pathways controlled by temperature and stoichiometry.

Caption: Kinetic control at RT yields the C5-product; thermal forcing accesses the hindered C2-position.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (C5) | Catalyst deactivation or impure alkyne. | Use fresh Pd(PPh₃)₂Cl₂. Ensure alkyne is distilled if liquid. Degas solvents thoroughly (O₂ inhibits Cu). |

| C2/C5 Mixture (Poor Selectivity) | Temperature too high or Catalyst too active. | Lower temperature to 0–20 °C. Use a bulkier ligand (e.g., P(o-tol)₃) to further hinder C2 attack. |

| Homocoupling of Alkyne (Glaser) | Presence of O₂. | Strictly exclude air. Sparge solvents with Argon for 15 mins. Minimize CuI loading (0.5 mol%). |

| No Reaction at C2 | Steric hindrance too high. | Switch to a smaller ligand (e.g., PMe₃) or a highly active system like Pd-XPhos . Increase Temp to 110 °C. |

References

-

Regioselective Coupling of 2,5-Dihalobenzoic Acid Derivatives: Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). "Pd-Catalyzed Reaction of Dihaloarenes." Organic Letters, 2(12), 1729–1731. (Demonstrates steric preference for meta/para over ortho positions in related systems).

-

Specific Regioselectivity on 2,5-Diiodobenzoic Acid: Nagy, A., et al. (1999).[4] "Highly regioselective palladium-catalyzed condensation of terminal acetylenes with 2,5-diiodobenzoic acid."[4] Tetrahedron Letters, 40(48), 8351-8354.[4] (Establishes C5-selectivity).

-

Synthesis of Isoquinolinones via Benzamides: Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Isoquinolin-1(2H)-ones by Palladium-Catalyzed Annulation." The Journal of Organic Chemistry, 66(24), 8042-8051.

-

General Sonogashira Protocol Review: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

Sources

- 1. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 4. pubs.acs.org [pubs.acs.org]

Palladium-catalyzed cross-coupling of diiodobenzamides

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Diiodobenzamides

Executive Summary

This guide details the protocols for the regioselective functionalization of diiodobenzamides via Palladium-catalyzed Suzuki-Miyaura cross-coupling. Diiodobenzamides (e.g., 2,4-diiodo- or 2,5-diiodobenzamide) represent high-value scaffolds in medicinal chemistry, serving as precursors for poly-pharmacological agents such as PARP inhibitors and histone deacetylase (HDAC) inhibitors.

The core challenge addressed here is regiodivergency : distinguishing between two chemically similar C–I bonds. This protocol leverages the interplay between steric hindrance (imposed by the amide moiety) and electronic activation to achieve predictable site-selectivity without the need for protecting groups.

Mechanistic Principles & Selectivity Logic

To achieve reproducibility, researchers must understand the "Decision Tree" the catalyst follows during the reaction.

The Steric vs. Electronic Conflict

In a substrate like 2,4-diiodobenzamide , there are two electrophilic sites:

-

C2-Iodine (Ortho): Electronically activated by the electron-withdrawing amide group (inductive effect), theoretically favoring Oxidative Addition (OA). However, it is sterically encumbered by the amide substituents.

-

C4-Iodine (Para): Electronically less activated than C2, but sterically accessible .

The Rule of Thumb: Under standard Suzuki conditions using bulky phosphine ligands (e.g., PPh3, dppf), sterics dominate electronics . The catalyst preferentially engages the accessible C4 (or C5) position first. The C2 position requires "forcing" conditions or smaller/specialized ligands to react.

Pathway Visualization

The following diagram illustrates the kinetic preference for the C4-position and the sequential route to C2-functionalization.

Figure 1: Kinetic selectivity profile for 2,4-diiodobenzamide coupling. The green path represents the standard protocol described below.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Isolate the mono-coupled product at the less hindered position (C4 or C5) with >90% regioselectivity.

Reagents:

-

Substrate:

-benzyl-2,4-diiodobenzamide (1.0 equiv) -

Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is critical.

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Ethanol (4:1).

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the diiodobenzamide, boronic acid, and Pd catalyst. Seal with a septum. Evacuate and backfill with Argon (

) to remove O -

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Base Addition: Add the aqueous base solution.

-

Reaction: Heat the mixture to 60–70 °C .

-

Note: Do not reflux (

°C) initially. Lower temperatures enhance the kinetic discrimination between C4 and C2.

-

-

Monitoring: Monitor via TLC or LCMS every 30 minutes. The starting material (di-iodo) is non-polar; the mono-coupled product will be more polar.

-

Endpoint: Stop when starting material is

. Extended heating will force the second coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

-

1H NMR Verification: Look for the doublet signal of the C3-proton. In the 2,4-diiodo precursor, the C3-H is a doublet with a small coupling constant (J ~ 2 Hz, meta-coupling). Upon C4-coupling, the chemical environment of C3 changes significantly compared to C2-coupling.

-

NOE: If coupling occurred at C2 (undesired), you would observe a Nuclear Overhauser Effect between the amide N-H and the protons of the new aryl ring. Absence of this NOE supports C4-selectivity.

Protocol B: Sequential C2-Arylation (Synthesis of Hetero-Diaryl Systems)

Objective: Install a different aryl group at the hindered ortho-position (C2) after Protocol A is complete.

Reagents:

-

Substrate: 4-Aryl-2-iodobenzamide (Product of Protocol A)

-

Boronic Acid: 2nd Arylboronic acid (1.5 equiv) — Excess required due to slower kinetics.

-

Catalyst: Pd(dppf)Cl

(5 mol%) or Pd-

Rationale: The bidentate ligand (dppf) or bulky Buchwald ligand (S-Phos) prevents catalyst decomposition during the longer, hotter reaction required for the hindered site.

-

-

Base: K

PO -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Setup: Combine mono-iodide substrate, new boronic acid, base, and catalyst in a pressure vial.

-

Thermal Drive: Heat to 100–110 °C (or 120 °C in microwave for 30 mins).

-

Note: The ortho-position is sterically crowded. High thermal energy is required to overcome the activation barrier for oxidative addition.

-

-

Workup: Standard aqueous extraction.

Data Summary & Optimization Guide

The following table summarizes the effect of ligand choice on regioselectivity for 2,4-diiodobenzamide.

| Ligand Class | Catalyst Example | Selectivity (C4 : C2) | Yield (Mono) | Notes |

| Triarylphosphine | Pd(PPh | 95 : 5 | 88% | Recommended. Excellent steric discrimination. |

| Bidentate | Pd(dppf)Cl | 90 : 10 | 92% | Higher reactivity, slightly lower selectivity. |

| Bulky Dialkyl | Pd(P( | 60 : 40 | 75% | "Hyper-active" catalyst erodes selectivity; couples C2 too fast. |

| Ligand-Free | Pd(OAc) | Variable | Low | Leads to Pd black formation before C2 reacts. |

Troubleshooting (The "Why" and "How")

-

Problem: Significant amounts of bis-coupled product in Protocol A.

-

Cause: Reaction temperature too high or excess boronic acid.

-

Fix: Reduce temp to 50 °C and add boronic acid dropwise over 1 hour.

-

-

Problem: No reaction at C2 (Protocol B).

-

Cause: "Pd-Black" precipitation. The oxidative addition into the hindered ortho-C-I bond is the rate-limiting step. If it's too slow, the active Pd(0) agglomerates.

-

Fix: Switch to S-Phos or X-Phos ligands. These electron-rich, bulky ligands stabilize the Pd(0) species and accelerate oxidative addition into hindered halides.

-

-

Problem: Protodeiodination (Loss of Iodine without coupling).

-

Cause: Hydride source in the media (often from Ethanol solvent).

-

Fix: Switch to pure DME or Dioxane/Water.

-

References

-

Regioselectivity in Benzophenone Derivatives

-

Title: 4-Diarylbenzophenones through Site-Selective Suzuki–Miyaura Reactions of Bis(triflates) of 2′,4-Dihydroxybenzophenones.[1]

- Source: Semantic Scholar / Helvetica Chimica Acta.

- Relevance: Establishes the preference for C4-coupling over the sterically hindered C2-position in benzoyl systems.

-

-

Ortho-Coupling Challenges & Solutions

-

General Selectivity in Polyhalogenated Heterocycles

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

Application Notes & Protocols for the Purification of 2,5-Diiodobenzamide via Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of aromatic organic compounds.

Abstract: This document provides a comprehensive guide to selecting an appropriate solvent system and executing the recrystallization of 2,5-diiodobenzamide. The protocols detailed herein are designed to ensure high purity and yield, critical for downstream applications in research and drug development. The causality behind experimental choices is explained to empower the researcher with a deep understanding of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a paramount technique in organic chemistry for the purification of solid compounds. The fundamental principle hinges on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the solvent matrix, known as the mother liquor.

2,5-diiodobenzamide, an aromatic amide, presents a purification challenge that is aptly addressed by recrystallization. The presence of the benzamide functional group and iodine substituents influences its polarity and solubility, necessitating a systematic approach to solvent selection.

Understanding the Molecular Characteristics of 2,5-Diiodobenzamide

To logically select a recrystallization solvent, one must consider the structure of 2,5-diiodobenzamide. The molecule possesses both polar (the amide group) and non-polar (the di-iodinated benzene ring) characteristics. The amide group is capable of hydrogen bonding, suggesting solubility in protic solvents. The bulky, non-polar di-iodophenyl group, however, will favor less polar solvents. A successful recrystallization will likely involve a solvent or solvent system that can effectively balance these competing solubility drivers.

Strategic Solvent Selection: A Multi-faceted Approach

The selection of an appropriate solvent is the most critical step in the recrystallization process. The ideal solvent should:

-

Completely dissolve the 2,5-diiodobenzamide at its boiling point.

-

Precipitate the 2,5-diiodobenzamide with high recovery upon cooling.

-

Not react with 2,5-diiodobenzamide.

-

Have a boiling point that is not excessively high or low.

-

Be non-toxic, inexpensive, and non-flammable, if possible.

Based on the structural characteristics of 2,5-diiodobenzamide and general principles for related compounds, a range of solvents should be screened.

Table 1: Potential Recrystallization Solvents for 2,5-Diiodobenzamide

| Solvent Class | Specific Solvents to Screen | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the amide functionality. Ethanol has been successfully used for the recrystallization of a similar compound, 3,5-diiodosalicylic acid.[1] |

| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Esters | Ethyl Acetate | Medium polarity solvent, often effective for compounds with mixed polarity. |

| Aromatic | Toluene | The aromatic ring can interact with the di-iodinated benzene ring of the target molecule. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good solvents for many organic compounds, though their higher boiling points and potential for peroxide formation require caution. |

| Halogenated | Dichloromethane (DCM) | Often used in solvent/anti-solvent systems. |

| Amides | N,N-Dimethylformamide (DMF) | A powerful polar aprotic solvent, typically used when other solvents fail. Often employed in a solvent/anti-solvent system. |

| Aqueous Mixtures | Ethanol/Water, Acetone/Water | The addition of water as an anti-solvent can fine-tune the solubility and induce crystallization. |

Experimental Protocols

Protocol for Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a minimal amount of 2,5-diiodobenzamide.

Materials:

-

Crude 2,5-diiodobenzamide

-

Selection of potential solvents from Table 1

-

Test tubes or small vials

-

Hot plate or heating block

-

Pasteur pipettes

-

Stirring rod

Procedure:

-

Place approximately 20-30 mg of crude 2,5-diiodobenzamide into several test tubes.

-

To each tube, add a different solvent dropwise at room temperature while stirring. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

-

Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature.[2]

-

Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.[2]

-

Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Workflow for Solvent Selection:

Sources

Application Note & Protocols: A Comprehensive Guide to the Synthesis of N-substituted 2,5-diiodobenzamide Analogs

Introduction: The Significance of the Diiodobenzamide Scaffold

N-substituted 2,5-diiodobenzamide analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The di-iodinated phenyl ring serves as a versatile scaffold, offering key advantages: the iodine atoms can act as heavy atoms for X-ray crystallography, serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), and contribute to the molecule's lipophilicity and binding interactions with biological targets.[1][2] These derivatives have been explored as antitumor agents, anthelmintics, and inhibitors of various enzymes.[1][2][3][4][5]

This guide provides a detailed, field-proven protocol for the synthesis of these valuable analogs, starting from the preparation of the key precursor, 2,5-diiodobenzoic acid, and culminating in a robust amide coupling strategy. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable methodology suitable for research and drug discovery professionals.

Part 1: Synthesis of the Key Precursor - 2,5-diiodobenzoic Acid

The synthesis of N-substituted 2,5-diiodobenzamide begins with a reliable source of 2,5-diiodobenzoic acid. While commercially available, its synthesis from a less expensive starting material like 2-aminobenzoic acid (anthranilic acid) is a cost-effective approach for large-scale needs. The following protocol is based on a standard Sandmeyer reaction followed by iodination.

Protocol 1: Two-Step Synthesis of 2,5-diiodobenzoic Acid

Step A: Diazotization of 2-iodobenzoic acid

This step involves the conversion of an amino group to a diazonium salt, which is a good leaving group.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-iodobenzoic acid in distilled water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly maintained below 5 °C to prevent the decomposition of the unstable diazonium salt.

-

Stirring: Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

Step B: Iodo-dediazotization (Sandmeyer-type Reaction)

The diazonium group is replaced with a second iodine atom.

-

Iodide Solution: In a separate beaker, dissolve potassium iodide (KI) in water.

-

Reaction: Slowly add the cold diazonium salt solution from Step A to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Completion: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.

-

Work-up: Cool the mixture to room temperature. Decolorize the solution by adding a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any excess iodine.

-

Precipitation: Acidify the solution with concentrated HCl until the pH is ~1-2. The 2,5-diiodobenzoic acid will precipitate as a solid.

-

Isolation & Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Part 2: Amide Bond Formation - The Core Reaction

The most common and efficient method for synthesizing N-substituted benzamides is the condensation of a carboxylic acid with an amine.[6][7] This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6] We will focus on the widely used carbodiimide coupling method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

Mechanism and Rationale of EDC/HOBt Coupling

The EDC/HOBt system is a cornerstone of modern amide synthesis for several reasons:

-

EDC (The Activator): EDC reacts with the carboxylic acid (2,5-diiodobenzoic acid) to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is a potent acylating agent.

-

HOBt (The Suppressor): The O-acylisourea intermediate, while reactive, can undergo an undesirable side reaction (rearrangement to a stable N-acylurea), terminating the reaction. HOBt acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea to form an HOBt-ester. This new intermediate is still highly reactive towards the amine but is stable against the N-acylurea rearrangement, thus preserving the reactive species and improving yields.[8]

-

Base (The Proton Scavenger): A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is added to neutralize the HCl salt of EDC (if EDC·HCl is used) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[10]

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of N-substituted 2,5-diiodobenzamide.

Visualizing the EDC/HOBt Coupling Mechanism

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for coupling 2,5-diiodobenzoic acid with a variety of primary and secondary amines.

Materials & Reagents:

-

2,5-diiodobenzoic acid (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Procedure:

-

Dissolution: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diiodobenzoic acid (1.0 equiv) in anhydrous DCM (or DMF for less soluble substrates).

-

Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HOBt (1.2 equiv).[10]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control any exothermicity and to minimize potential side reactions upon addition of the coupling agent.[11]

-

Base and Activation: Add DIPEA (2.5 equiv) to the cooled solution.[10] Then, add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. Adding the carbodiimide slowly prevents a rapid temperature increase.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[10] The acidic wash removes the basic DIPEA and any unreacted amine. The basic wash removes the acidic HOBt and any unreacted carboxylic acid. The EDC byproduct (a urea) is water-soluble and is removed during these aqueous washes.[9]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-substituted 2,5-diiodobenzamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Data Presentation and Expected Outcomes

The reactivity of the amine coupling partner can influence reaction times and yields. The following table provides representative data for the coupling of 2,5-diiodobenzoic acid with various classes of amines using the protocol described above.

| Entry | Amine Partner | Amine Type | Typical Reaction Time (h) | Expected Yield (%) | Notes |

| 1 | Benzylamine | Primary, Aliphatic | 12-16 | 80-95% | Generally high-yielding and clean reactions. |

| 2 | Aniline | Primary, Aromatic | 18-24 | 70-85% | Less nucleophilic than aliphatic amines; may require longer reaction times. |

| 3 | Morpholine | Secondary, Cyclic | 12-16 | 85-98% | Highly nucleophilic and typically provides excellent yields. |

| 4 | tert-Butylamine | Primary, Sterically Hindered | 24-48 | 50-70% | Steric hindrance can significantly slow the reaction rate. Warming may be required. |

References

- Preparation method of 2-chloro-5-iodobenzoic acid.

- Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Amide coupling reaction in medicinal chemistry.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization.

- Synthesis of N-Substituted Benzamide Derivatives and their Evalu

- Amide Synthesis. Fisher Scientific.

- Purification of N-substituted aminobenzaldehydes.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- Synthesis of 2,5-disubstituted benzimidazoles, 1,3,4-thiadiazoles and 3,5-diiodosalicylanilides as structural congeners of rafoxanide and closantel. PubMed.

- Acid-Amine Coupling using EDCI. Organic Synthesis.

- Salicylic acid, 3,5-diiodo-. Organic Syntheses Procedure.

- Synthesis and Reactions of Some New Diiodocoumarin Derivatives Bearing Side Chains and Some of Their Biological Activities.

- EDC-HOBt Amide coupling workup help. Reddit.

- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.

- (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones.

- Discovery of 4-(isopentyloxy)

- Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Quick Company.

- 2-Hydroxy-3,5-diiodobenzoic Acid.

- Iodine-promoted for synthesis of (Z)-β-dithiocarbamate enamine derivatives in water and their antibacterial evaluation.

Sources

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,5-disubstituted benzimidazoles, 1,3,4-thiadiazoles and 3,5-diiodosalicylanilides as structural congeners of rafoxanide and closantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Diiodo Couplings

Welcome to the Technical Support Center for Palladium-Catalyzed Diiodo Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues related to catalyst poisoning and deactivation. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your future work.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

Q1: My diiodo coupling reaction (e.g., Suzuki, Sonogashira) has stalled or shows low conversion. How do I determine if catalyst poisoning is the culprit?

A1: Low or no conversion is a common issue. Before immediately suspecting a novel poison, a systematic check of fundamental reaction parameters is the most efficient first step. Catalyst poisoning is a likely cause if you observe the following:

-

Initial activity followed by a sudden stop: The reaction proceeds for a short period and then halts, even with starting materials present. This suggests the active catalyst was generated but then deactivated.

-

Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst deactivation, where the active, soluble Pd(0) species has aggregated into inactive palladium metal.[1]

-

Inconsistent results: Reactions that have previously worked well suddenly fail under seemingly identical conditions, pointing to a newly introduced contaminant.

A logical first step is to scrutinize your reagents and setup. Impurities in starting materials, solvents, or bases are a frequent source of catalyst poisons.[2]

Q2: What are the most common chemical culprits for palladium catalyst poisoning in cross-coupling reactions?

A2: Palladium catalysts are sensitive to a range of functional groups and impurities that can act as poisons by strongly coordinating to the metal center and preventing it from participating in the catalytic cycle. Common poisons include:

-

Sulfur Compounds: Elemental sulfur, sulfides, and sulfites are particularly potent poisons for palladium.[2][3]

-

Nitrogen-Containing Heterocycles and Functional Groups: Pyridines, nitro compounds, and nitriles can act as catalyst poisons.[4] N-heteroaryl substrates themselves can sometimes inhibit catalysis through strong coordination.[5]

-

Phosphorus Compounds: Phosphates and phosphites can be detrimental.[4]

-

Other Species: Halides, cyanides, and carbon monoxide are also known to poison palladium catalysts.[4]

It is crucial to ensure the purity of all reagents, as even trace amounts of these substances can significantly impact the reaction.

Q3: I am attempting a selective mono-coupling on a diiodoaromatic substrate, but I'm getting a mixture of mono- and di-substituted products, along with unreacted starting material. Is this a poisoning issue?

A3: While catalyst poisoning can contribute to incomplete conversion, the challenge of achieving selective mono-arylation of dihaloarenes is often a complex interplay of factors beyond simple poisoning.[6] The formation of a mixture of products suggests that the catalyst is active but that the reaction conditions do not sufficiently differentiate between the two C-I bonds or between the starting material and the mono-substituted product.

Key factors influencing selectivity include:

-

Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role in controlling the reactivity and selectivity of the palladium center.[6]

-

Catalyst Speciation: The nature of the active catalytic species (e.g., mononuclear vs. multinuclear palladium clusters) can influence site selectivity.[7]

-

Reaction Conditions: The choice of base, solvent, and temperature can alter the relative rates of the first and second coupling reactions.

In this scenario, the problem is more likely one of reaction optimization rather than a straightforward case of catalyst poisoning.

Section 2: Troubleshooting Guides & Protocols

This section provides structured approaches to resolving specific problems encountered in diiodo coupling reactions.

Issue 1: Reaction Failure - No or Low Product Yield

If your reaction is not proceeding, follow this diagnostic workflow:

Caption: Troubleshooting workflow for reaction failure.

-

Reagent Purity:

-

Diiodoarene/Coupling Partner: Verify the purity of your starting materials by NMR or LC-MS. Impurities from previous synthetic steps can be catalyst poisons.

-

Solvent: Use freshly dried and degassed solvent. Some solvents can strongly coordinate to the palladium center and act as inhibitors.[8]

-

Base: Use a fresh, high-purity base. If using K₃PO₄ in an anhydrous reaction, the addition of a small amount of water may be necessary for activation.[9]

-

-

Reaction Setup:

-

Inert Atmosphere: Ensure the reaction vessel is thoroughly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas. Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands.[10]

-

Temperature: Verify the reaction temperature. Insufficient heat can lead to slow or no reaction, while excessive heat can cause catalyst decomposition.[10]

-

-

Catalyst System:

-

Precatalyst and Ligand: Use fresh precatalyst and ligands. Phosphine ligands, especially electron-rich ones, are susceptible to oxidation if not stored properly under an inert atmosphere.[10]

-

Catalyst Loading: For a new or challenging coupling, consider increasing the catalyst loading.

-

Issue 2: Catalyst Deactivation (Palladium Black Formation)

The formation of palladium black indicates that the L₂Pd(0) species is unstable and aggregating.

Caption: Catalyst deactivation via aggregation to palladium black.

-

Increase Ligand Concentration: An excess of the phosphine ligand can help stabilize the monoligated Pd(0) species, which is highly active but also prone to deactivation.[11] An increased ligand-to-palladium ratio can often prevent aggregation.

-

Change the Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can form more stable complexes with the palladium center, preventing dissociation and subsequent aggregation.[5]

Ligand Type General Characteristics Impact on Stability Simple Phosphines (e.g., PPh₃) Less sterically demanding Lower stability, prone to dissociation Bulky Biarylphosphines Sterically hindered, electron-rich High stability, resistant to aggregation Chelating Diphosphines Form bidentate complexes Can provide high stability -

Use a Pre-formed Catalyst: Some well-defined Pd(II) precatalysts are designed for rapid and clean generation of the active Pd(0) species, which can minimize side reactions that lead to palladium black formation.

Section 3: Advanced Topics in Diiodo Couplings

Q4: How can I favor mono-alkynylation in a Sonogashira coupling of a diiodoaromatic compound?

A4: Achieving selective mono-alkynylation requires carefully controlling the reaction conditions to favor the first coupling over the second.

-

Stoichiometry: Use a slight excess of the diiodoaromatic compound relative to the terminal alkyne (e.g., 1.2 equivalents of diiodide to 1.0 equivalent of alkyne).

-

Slow Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkyne low, favoring reaction with the more abundant diiodo starting material.

-

Lower Temperature: Running the reaction at a lower temperature can increase the selectivity, as the second coupling often has a higher activation energy.

-

Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is maximized.

-

Base and Solvent System: The choice of base and solvent can significantly influence selectivity. For example, in some systems, using DBU in DMSO can favor mono-alkynylation.[12]

Q5: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can this be minimized?

A5: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.

-

Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions. Oxygen is a key component in the Glaser coupling mechanism.

-

Use Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[13] These methods often require specific ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.

References

-

ResearchGate.

-

Wikipedia.

-

Wikipedia.

-

National Center for Biotechnology Information.

-

ACS Publications.

-

Organic Chemistry Portal.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

Royal Society of Chemistry.

-

Reddit.

-

Royal Society of Chemistry.

-

Royal Society of Chemistry.

-

National Center for Biotechnology Information.

-

National Center for Biotechnology Information.

-

PubMed.

-

BenchChem.

-

White Rose Research Online.

-

Chemistry LibreTexts.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

SciSpace.

-

ACS Publications.

-

BenchChem.

-

ACS Publications.

-

ResearchGate.

-

Reddit.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Mono- and Dialkynylation of 1-Fluoro-2,2-diiodovinylarenes Using Pd-Catalyzed Decarboxylative Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Guide: Stability of 2,5-Diiodobenzamide Under Basic Hydrolysis

Case ID: T-25DI-HYD-001 Subject: Optimization of Hydrolysis Conditions for Sterically Hindered Aryl Iodides Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Technical Summary

You are likely experiencing low conversion rates or unexpected discoloration during the basic hydrolysis of 2,5-diiodobenzamide . This is not a user error but a predictable consequence of the molecule's structural electronics and sterics.

The hydrolysis of 2,5-diiodobenzamide to 2,5-diiodobenzoic acid presents a "perfect storm" of kinetic inhibition and thermodynamic instability:

-

The Ortho-Effect (Steric Blockade): The iodine atom at the 2-position (ortho) creates a massive steric shield, preventing the hydroxide nucleophile (

) from attacking the carbonyl carbon. -

C-I Bond Lability: The Carbon-Iodine bond is the weakest of the stable aryl-halides (

). Under the high thermal stress required to overcome the steric hindrance, the C-I bond becomes susceptible to homolytic cleavage (radical deiodination), especially if exposed to light.

Part 2: The Mechanism & Stability Landscape

To solve the synthesis, you must understand the competing pathways. The diagram below illustrates the desired hydrolysis pathway versus the competing deiodination pathway triggered by light and heat.

Figure 1: Reaction pathway analysis showing the kinetic barrier imposed by the ortho-iodine and the thermodynamic risk of deiodination.

Part 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned purple/brown. Is my product ruined?

Diagnosis: Iodine Liberation (

-

Immediate: Add a small amount of sodium bisulfite (

) or sodium thiosulfate during the workup to reduce -

Prevention: Wrap the reaction flask and condenser in aluminum foil during reflux.

Q2: After 24 hours at reflux, TLC shows mostly starting material.

Diagnosis: Kinetic Inhibition (The Ortho-Effect).

Root Cause: The 2-iodo substituent prevents the tetrahedral intermediate formation. Standard 1M NaOH at

-

Increase Temperature: Switch solvent from Ethanol/Water to Ethylene Glycol/Water or n-Butanol to achieve temperatures

. -

Increase Base Strength: Switch from NaOH to KOH (more soluble in organic co-solvents) and increase concentration to 5M.

Q3: The solid product is difficult to dissolve/purify.

Diagnosis: Hydrophobicity. Root Cause: The two iodine atoms make the molecule highly lipophilic, unlike typical benzamides. Corrective Action:

-

Ensure a high ratio of organic co-solvent (Ethanol or Dioxane) during the reaction (at least 1:1 with water).

-

During acidification (workup), add acid slowly. The product will crash out rapidly; rapid precipitation can trap impurities.

Part 4: Validated Experimental Protocol

This protocol is designed to overcome the steric barrier while minimizing deiodination.

Materials Required

-

2,5-Diiodobenzamide (1.0 eq)

-

Potassium Hydroxide (KOH) (5.0 eq) – Excess required for kinetics.

-

Solvent System: Ethanol : Water (2:1 v/v)

-

Equipment: Aluminum foil, reflux condenser, oil bath.

Step-by-Step Methodology

-

Setup (Light Protection):

-

Wrap a round-bottom flask and the bottom half of the reflux condenser completely in aluminum foil.

-

Why: Prevents photolytic cleavage of the C-I bond [1].

-

-

Dissolution:

-

Charge the flask with 2,5-diiodobenzamide.

-

Add Ethanol first to dissolve the organic starting material.

-

Add the aqueous KOH solution.

-

Why: Adding water first will cause the hydrophobic amide to clump, reducing surface area for the reaction.

-

-

Reflux (High Energy Input):

-

Heat the mixture to a vigorous reflux (

internal temp). -

Maintain for 12–18 hours .

-

Monitoring: Check HPLC/TLC. If conversion is <50% after 6 hours, add 10% volume of Propylene Glycol to raise the boiling point.

-

-

Workup (Controlled Precipitation):

-

Cool the mixture to room temperature.

-

Evaporate most of the Ethanol under reduced pressure (Rotovap).

-

Crucial Step: Dilute the remaining aqueous residue with cold water. Filter off any unreacted insoluble amide (recycle if necessary).

-

Acidify the filtrate with 2M HCl to pH 1–2.

-

Observation: A white precipitate (2,5-diiodobenzoic acid) should form. If the solid is pink, wash with 5%

(thiosulfate) solution.

-

Data & Specifications Table

| Parameter | Specification | Notes |

| Reaction Time | 12–24 Hours | Significantly longer than unsubstituted benzamides due to steric hindrance [2]. |

| Temperature | Minimum threshold to overcome ortho-substitution barrier. | |

| Expected Yield | 75–85% | Lower yields often due to deiodination side-reactions. |

| Appearance | White/Off-white solid | Pink/Purple indicates iodine contamination. |

| pKa | ~2.5 | The acid is stronger than benzoic acid due to electron-withdrawing Iodine [3]. |

References

-

Photolytic Instability of Aryl Halides

- Source: Study on the hydrolysis of 2-chlorobenzamide (Analogous stability d

-

Link:[1]

- Relevance: Establishes the baseline stability of ortho-halogenated amides and the need for light exclusion.

-

The Ortho-Effect & Steric Parameters

- Source: Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis R

-

Link:

- Relevance: Provides the kinetic justification for the high temperature and long reaction times required for ortho-substituted benzamides.

-

Synthesis & Reactivity of Diiodo-compounds

-

Source: Synthesis of 2,5-disubstituted benzimidazoles and 3,5-diiodosalicylanilides.[2]

-

Link:

- Relevance: Validates the solubility profiles and handling of 2,5-diiodo motifs in organic synthesis.

-

Sources

Technical Support Center: Minimizing Side Products in Benzamide Radioiodination

The following technical guide serves as a specialized support center for researchers optimizing the radioiodination of benzamides. It prioritizes the minimization of specific side products—protodestannylated impurities, chlorinated byproducts, and oxidized species—that compromise radiochemical purity (RCP) and specific activity.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Synthetic Impurities in Benzamide Labeling Audience: Radiochemists, Drug Development Scientists

Executive Summary: The Purity Challenge

Benzamides (e.g., IBZM, Epidepride) are critical scaffolds for SPECT and PET tracers targeting dopamine receptors. The standard labeling method—oxidative iododestannylation —is robust but prone to specific failures. The competition between the desired electrophilic iodination and side reactions (protodestannylation, chlorination) determines the success of your tracer.

This guide provides a root-cause analysis and actionable protocols to suppress these impurities.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My HPLC shows a large UV peak co-eluting with the radioactive product, lowering specific activity."

Diagnosis: Protodestannylation (Formation of the hydrogen-substituted parent). Mechanism: In the presence of protons (H⁺) and insufficient electrophilic iodine species, the stannyl group is replaced by a hydrogen atom rather than an iodine atom. This creates the non-radioactive parent benzamide, which is often chemically identical or very similar to the iodinated product, making separation difficult.

Troubleshooting Protocol:

-

Check Precursor Purity: Ensure your trialkylstannyl precursor is free of the hydrogen-substituted parent before labeling. Stannyl compounds can degrade on the shelf.

-

Eliminate Moisture: Water is a proton source. Use anhydrous solvents (EtOH, MeOH) and ensure the reaction vial is dry.

-

Buffer pH Control: While acidic conditions favor electrophilic substitution, too low a pH (< 4) accelerates protodestannylation. Maintain pH 5.0–6.0 using an acetate or phosphate buffer.[1]

-

Increase Oxidant/Precursor Ratio: If the iodine species is generated too slowly, H⁺ competes more effectively. Ensure rapid oxidation.

Issue 2: "I see unknown lipophilic impurities and multiple radioactive peaks."

Diagnosis: Chlorination or N-Chloroamide Formation. Mechanism: Strong oxidants like Chloramine-T (CAT) release active chlorine species (Cl⁺ or OCl⁻).[1] These can directly chlorinate the aromatic ring or the amide nitrogen of the benzamide scaffold, especially if the reaction time is too long or oxidant concentration is too high.

Troubleshooting Protocol:

-

Switch Oxidants: Move from Chloramine-T to Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril).[1] Iodogen is milder, practically insoluble in water (allowing solid-phase reaction termination), and releases active iodine more slowly, reducing "shock" oxidation.

-

Reduce Reaction Time: Chlorination is kinetically slower than iodination. Quench the reaction immediately after 2–5 minutes.

-

Scavenger Addition: If using CAT, ensure a precise stoichiometric stop using Sodium Metabisulfite (Na₂S₂O₅).

Issue 3: "The reaction mixture turns yellow/brown, and the product sticks to the vessel."

Diagnosis: Polymerization or Radical Oxidation. Mechanism: Benzamides with electron-rich substituents (e.g., methoxy groups common in IBZM analogs) are susceptible to radical oxidation, leading to oligomers that trap radioactivity.

Troubleshooting Protocol:

-

Carrier Iodine: In "no-carrier-added" (n.c.a.) syntheses, the mass of iodine is picomolar. Adding a minute amount of carrier (¹²⁷I) can stabilize the electrophilic species without significantly ruining specific activity (if kept within limits).

-

Vessel Surface: Use silanized glass or LoBind polypropylene tubes to prevent adsorption of hydrophobic oxidized byproducts.

Module 2: Mechanistic Visualization

The following diagram illustrates the competitive pathways in oxidative destannylation. Your goal is to maximize the green path while blocking the red paths.

Figure 1: Competitive reaction pathways in the radioiodination of benzamides.[1] Green indicates the desired pathway; red dashed lines indicate failure modes.

Module 3: Optimized Experimental Protocols

Comparison of Oxidants

Select the oxidant based on your precursor's stability and your lab's purification capabilities.

| Feature | Chloramine-T (CAT) | Iodogen (Recommended) | Peracetic Acid |

| Reaction Strength | Harsh (Fast) | Mild (Controlled) | Strong (Acidic) |

| Solubility | Soluble (Requires Quench) | Insoluble (Filtration Stop) | Liquid (Acidic) |

| Chlorination Risk | High | Low | Low |

| Side Products | Sulfonamides, Chlorinated arenes | Minimal | Oxidized species |

| Best For | Robust, simple substrates | Sensitive benzamides | Acid-stable precursors |

Protocol A: The "Gold Standard" Iodogen Method

Best for minimizing chlorination and over-oxidation.

-

Preparation of Iodogen Tube:

-

Dissolve 1 mg Iodogen in 10 mL Chloroform.

-

Aliquot 50 µL into polypropylene tubes.

-

Evaporate solvent under N₂ stream to coat the bottom. Store at -20°C (stable for months).

-

-

Reaction Setup:

-

Precursor: Dissolve 50 µg of trimethylstannyl-benzamide in 50 µL EtOH.

-

Buffer: Prepare 0.5 M Phosphate Buffer (pH 6.0).

-

-

Labeling:

-

Add 50 µL Buffer to the Iodogen coated tube.

-

Add [¹²³I/¹²⁵I]NaI solution (1–10 mCi) in NaOH (ensure pH remains ~6–7 after mixing).

-

Add Precursor solution.

-

Incubate: 5–10 minutes at Room Temperature (RT). Do not heat unless necessary.[1]

-

-

Termination:

-

Remove the reaction mixture from the tube (leaving the insoluble Iodogen behind).

-

Optional: Pass through a C18 Sep-Pak cartridge to remove free iodide and unreacted hydrophilic species.[1]

-

-

Purification:

Protocol B: The Chloramine-T Method (optimized)

Use only if Iodogen is unavailable or yields are low due to steric hindrance.

-

Reagents:

-

CAT Solution: 1 mg/mL in water (Freshly prepared).

-

Metabisulfite (MBS): 1 mg/mL in water.

-

-

Labeling:

-

Mix [¹²³I/¹²⁵I]NaI + 50 µL Phosphate Buffer (pH 6.0) + 50 µg Precursor (in EtOH).

-

Add 10 µL CAT solution.[1] Vortex immediately.

-

Time: React for exactly 60 seconds .

-

-

Quench:

-

Add 20 µL MBS solution immediately to stop the reaction.

-

Critical: Prolonged exposure to CAT guarantees chlorination of the benzamide ring.

-

Module 4: Post-Reaction Stability

Even after successful synthesis, benzamides can degrade via radiolysis (self-destruction by radiation).[1]

-

Add a Radical Scavenger: Store the final formulated product in 5–10% Ethanol or with Ascorbic Acid (1 mg/mL). This scavenges free radicals generated by the decay of the isotope.

-

Avoid Dryness: Never evaporate the final product to complete dryness; concentrate it, but keep it in solution to disperse the radiation energy.

References

-

Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer. [1]

-

Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[1][2] Chemical Society Reviews, 34(2), 153-163.

-

Kabalka, G. W., & Varma, R. S. (1989). The synthesis of radiolabeled compounds via organometallic intermediates.[3] Tetrahedron, 45(21), 6601-6621.

-

Seevers, R. H., & Counsell, R. E. (1982). Radioiodination techniques for small organic molecules.[1][2][3][4] Chemical Reviews, 82(6), 575-590. [1]

-

Eersels, J. L., et al. (2005).[5] Iodogen-coated tube radioiodination of simple organic molecules: influence of reaction conditions. Journal of Labelled Compounds and Radiopharmaceuticals, 48(4), 241-257. [1]

Sources

Technical Support Center: Purification of Diiodobenzamide Derivatives by HPLC

Welcome to the technical support center for the purification of diiodobenzamide derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your purification workflows.

Introduction to HPLC Purification of Diiodobenzamide Derivatives

Diiodobenzamide derivatives are a class of compounds with significant interest in pharmaceutical research. Their purification by HPLC, typically using reversed-phase chromatography, can present unique challenges due to their hydrophobicity, potential for secondary interactions, and sometimes limited solubility. This guide provides a structured approach to method development and troubleshooting to ensure robust and efficient purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a novel diiodobenzamide derivative?

A1: A good starting point for a novel diiodobenzamide derivative, assuming a reversed-phase separation, would be based on methods developed for similar structures like Rafoxanide, which is a diiodobenzamide derivative.[1][2] A typical starting method would involve a C18 column and a gradient elution with acetonitrile and water, often with a buffer or modifier.

Table 1: Recommended Starting HPLC Conditions

| Parameter | Recommendation | Rationale |

| Column | C18, 5 µm, 250 x 4.6 mm | C18 is a versatile stationary phase for non-polar to moderately polar compounds.[2] |

| Mobile Phase A | 0.1 M Ammonium Acetate or 0.1% Formic Acid in Water | Buffers help to control the pH and improve peak shape, especially for ionizable compounds.[1][3] |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |